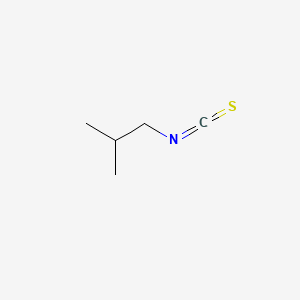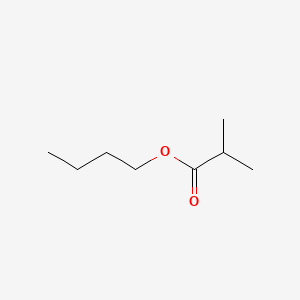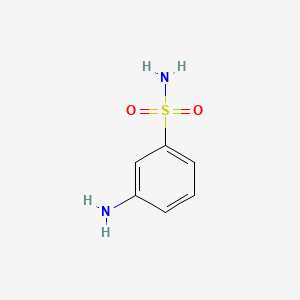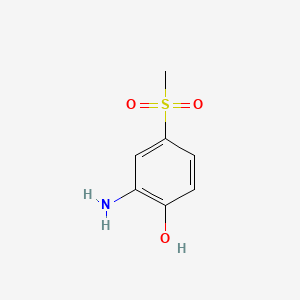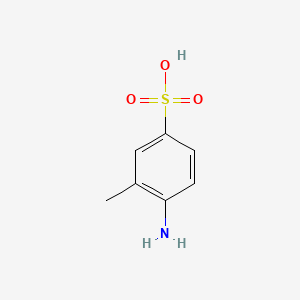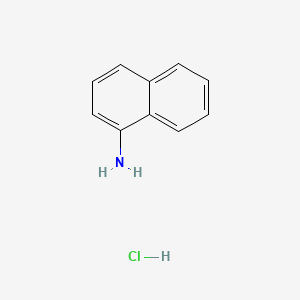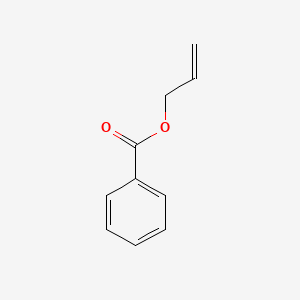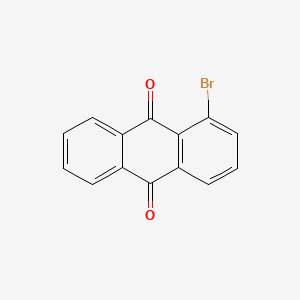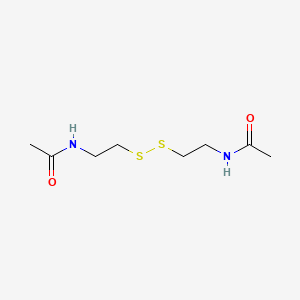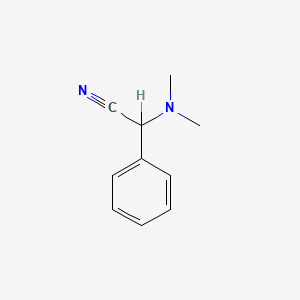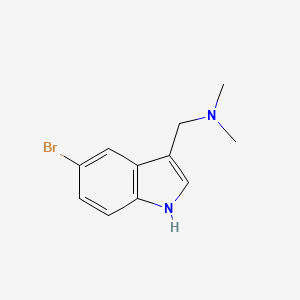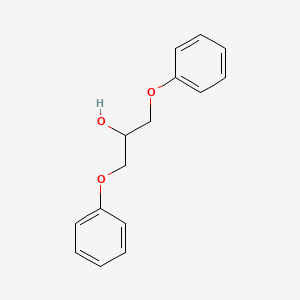
1,3-Diphenoxy-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-Diphenoxy-2-propanol, such as trans-1,3-diphenyl-2,3-epoxy-1-propanone, demonstrates the significance of using benzaldehyde and 2-bromoacetophenone under economical conditions. These methods provide insight into efficient synthetic pathways that could be adapted for 1,3-Diphenoxy-2-propanol (Ovonramwen, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, provides a basis for understanding the structural characteristics of 1,3-Diphenoxy-2-propanol. X-ray diffraction and NMR techniques are crucial in determining the molecular geometry and electronic configuration (Feng, 2013).
Chemical Reactions and Properties
The chemical reactivity of 1,3-diphenyl-2-propanone derivatives suggests potential reactions 1,3-Diphenoxy-2-propanol might undergo, including condensations, oxidations, and coupling reactions. These reactions are essential for functionalizing the molecule for various applications (Jang, Jung, & Oh, 2007).
Physical Properties Analysis
Studies on binary liquid mixtures containing 1-propoxy-2-propanol with amines have provided insights into the thermophysical properties that could be similar to those of 1,3-Diphenoxy-2-propanol. These include density, speed of sound, and viscosity, which are indicative of the compound's behavior in solutions (Dubey & Dhingra, 2020).
Chemical Properties Analysis
The chemical properties of 1,3-Diphenoxy-2-propanol can be inferred from the study of similar compounds, such as the regioselective C-hydroxyalkylation of 1,3-diphenyl-1,3-propanedione. These properties are crucial for understanding the reactivity and potential applications of 1,3-Diphenoxy-2-propanol in various chemical syntheses (Tsutsumi, Inoue, & Ishido, 1979).
Applications De Recherche Scientifique
Application 1: Organic Light Emitting Diodes (OLEDs)
- Scientific Field: Material Science and Engineering .
- Summary of the Application: 1,3-Diphenyl-2-propanone is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for OLEDs . OLEDs have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc .
Application 2: Synthesis of Polycyclic Aromatic Hydrocarbons
- Scientific Field: Organic Chemistry .
- Summary of the Application: 1,3-Diphenyl-2-propanone is also used in the synthesis of several other polycyclic aromatic hydrocarbons . These compounds are important in various fields, including materials science and medicinal chemistry .
Application 3: Synthesis of Organic Semiconductors
- Scientific Field: Material Science and Engineering .
- Summary of the Application: 1,3-Diphenoxy-2-propanol can be used as an intermediate in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that have gained significant attention due to their potential applications in flexible and low-cost electronic devices .
Application 4: Heat Stabilizer in Polymeric Compositions
- Scientific Field: Polymer Science and Engineering .
- Summary of the Application: 1,3-Diphenoxy-2-propanol is used as a heat stabilization agent and antioxidant in polymeric compositions . This stabilizer is especially suited to protect polymeric coatings and adhesives which are heated and flow, such as hot melt coating and adhesive compositions .
- Methods of Application: The polymeric composition consists essentially of 100 parts of a polymer, containing blended therein as a heat stabilizer and antioxidant from 0.1-5 parts, based on the weight of said polymer, the compound 1,3-diphenoxy-2-propanol .
- Results or Outcomes: The use of 1,3-Diphenoxy-2-propanol as a heat stabilizer and antioxidant has improved the heat stability of polymeric compositions .
Application 5: Synthesis of Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 1,3-Diphenoxy-2-propanol is used as an intermediate for the synthesis of pharmaceuticals . It’s of interest because of its biological activity as an antileishmanial agent and its use as an intermediate for the synthesis of pharmaceuticals and special polymers .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-diphenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVHIPHZCIEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211233 | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenoxy-2-propanol | |
CAS RN |
622-04-8 | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTO1IF8E7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




